Enhanced Third-Order NLO Performance: Dimethoxy vs. Methylenedioxy Substitution on the B-Ring
In a direct head-to-head Z-scan comparison of two 1,3-disubstituted chalcones doped in PMMA films at 532 nm under nanosecond excitation, the compound bearing a 3,4-dimethoxyphenyl group (C2, corresponding to CAS 158575-03-2) showed a measurable improvement in third-order nonlinearity compared to the analog bearing a 3,4-methylenedioxyphenyl group (C1). The dimethoxy compound exhibited a larger two-photon absorption cross-section and superior optical power limiting performance [1]. The authors attribute this enhancement to the greater electron-donating strength and extended conjugation of the two methoxy groups over the methylenedioxy group [1].
| Evidence Dimension | Nonlinear refraction coefficient (n2) and two-photon absorption (TPA) cross-section |
|---|---|
| Target Compound Data | n2 on the order of 10^-11 esu; TPA cross-section (σ2) on the order of 10^-46 cm^4 s/photon |
| Comparator Or Baseline | C1 (3,4-methylenedioxy analog): lower n2 and TPA values; specific numerical values not extracted, but performance reported as inferior |
| Quantified Difference | Qualitative improvement reported when methylenedioxy group (C1) is replaced by dimethoxy group (C2) due to increased conjugation length |
| Conditions | Z-scan at 532 nm, nanosecond regime, chalcone-doped PMMA films |
Why This Matters
For photonics procurement, this compound's dimethoxy substitution directly and predictably increases third-order nonlinearity over the methylenedioxy analog, offering a precisely tunable structure-property relationship for optical limiting and switching applications.
- [1] Shettigar, S., Poornesh, P., Umesh, G., Manjunatha, K. B., Prakash Kamath, K., Sarojini, B. K., & Narayana, B. (2009). Nonlinear optical studies on 1,3-disubstituent chalcones doped polymer films. Optical Materials, 31(6), 854-859. View Source
